molecular formula C25H23ClN4 B2510380 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline CAS No. 332054-25-8

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline

Cat. No.: B2510380
CAS No.: 332054-25-8
M. Wt: 414.94
InChI Key: CEEJPQRSYMGZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline is a synthetic small molecule featuring a quinazoline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This compound incorporates a 4-(4-methylphenyl) substitution at the 4-position of the quinazoline ring and a 2-chlorophenylpiperazinyl group at the 2-position. The piperazine linker is a common feature in bioactive compounds designed to modulate central nervous system (CNS) targets, while the quinazoline core is a recognized pharmacophore in numerous therapeutics . Compounds with this specific structural motif are of significant interest in early-stage drug discovery for the development of novel pharmacological tools. Quinazoline derivatives are extensively investigated for their wide spectrum of potential biological activities, which can include anticancer, antibacterial, antifungal, anti-inflammatory, and anticonvulsant properties . Specifically, structurally related quinazoline-piperazine hybrids have demonstrated potent antiplatelet effects by inhibiting phosphoinositides breakdown, a key step in platelet activation signaling . Other closely related analogues have shown notable anticonvulsant activity in models of maximal electroshock (MES)-induced seizures, highlighting the potential of this chemotype for central nervous system research . The presence of the 2-chlorophenylpiperazine moiety suggests potential for interaction with various neurotransmitter systems, making this compound a valuable candidate for research in neurological and psychiatric disorders. This product is provided exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN4/c1-18-10-12-19(13-11-18)24-20-6-2-4-8-22(20)27-25(28-24)30-16-14-29(15-17-30)23-9-5-3-7-21(23)26/h2-13H,14-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEJPQRSYMGZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)N4CCN(CC4)C5=CC=CC=C5Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate anthranilic acid derivatives with formamide or formic acid under reflux conditions.

    Substitution with Piperazine: The quinazoline core is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the quinazoline core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of quinazoline compounds exhibit a wide range of biological activities, including:

  • Antidepressant Effects : Quinazoline derivatives have been studied for their potential as antidepressants by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anticancer Properties : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : The presence of the piperazine ring often correlates with antimicrobial properties, making these compounds candidates for further exploration in treating infections.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of quinazoline derivatives:

  • CNS Disorders : A study highlighted the role of related compounds as allosteric modulators of G protein-coupled receptors (GPCRs), which are crucial in treating central nervous system disorders such as anxiety and depression .
  • Anticonvulsant Activity : Research has shown that certain quinazoline derivatives exhibit anticonvulsant properties, suggesting their potential in managing epilepsy.
  • Anticancer Research : A series of quinazoline derivatives were evaluated for their ability to inhibit tumor growth in various cancer models, showing significant promise in preclinical trials .

Comparative Analysis of Related Compounds

Compound NameBiological ActivityReference
2-[4-(3-Chlorophenyl)piperazin-1-yl]-5-(4-methylphenyl)quinazolineAntidepressant
2-Methyl-3-amino-4(3H)-quinazolinoneAnti-inflammatory
1-(4-{2-(2-Chlorophenyl)-4-(4-methylphenyl)sulfonyl}-1,3-oxazol-5-yl)piperazin-1-yl)ethanoneAnticancer

Mechanism of Action

The mechanism of action of 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Aromatic Substituents

  • 4-(4-Methylphenyl) Group: Present in the target compound, this lipophilic substituent may enhance membrane permeability.
  • Thiophen-2-yl Group : In compounds like 4-(piperazin-1-yl)-2-(thiophen-2-yl)quinazoline (25), the thiophene ring introduces π-π stacking capabilities, which may influence binding to hydrophobic enzyme pockets .

Piperazine Modifications

  • 4-(2-Chlorophenyl)piperazine: The target compound’s piperazine substituent features a 2-chlorophenyl group, which may confer steric hindrance and modulate receptor selectivity.

Glucocerebrosidase Inhibition

Quinazoline analogues like 25 and 10 () were synthesized as glucocerebrosidase inhibitors, with their sulfonylpiperazine moieties critical for chaperone activity. The target compound’s lack of sulfonyl groups may reduce this activity but could favor other targets, such as dopamine or serotonin receptors, due to its piperazine motif .

Anticancer and Antimicrobial Potential

The crystallographically studied 2-(4-chlorophenyl)-4-phenyl-1,2-dihydroquinazoline () exhibits structural rigidity due to dihedral angles (84.97° between phenyl rings), which may stabilize interactions with tyrosine kinases. The target compound’s 4-methylphenyl group could similarly enhance binding to hydrophobic kinase domains .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Registry Number Molecular Formula Molecular Weight Key Substituents
This compound Not provided Inferred: C25H22ClN5 ~416.9 4-(2-Chlorophenyl)piperazine, 4-methylphenyl
2-(4-Chlorobenzyl)-4-(prop-2-yn-1-ylsulfanyl)quinazoline 303149-29-3 C18H13ClN2S 324.83 4-Chlorobenzyl, propynylsulfanyl
4-(4-(4-Chlorophenylsulfonyl)piperazin-1-yl)-2-(thiophen-2-yl)quinazoline Not provided C22H19ClN4O2S 454.93 Sulfonylpiperazine, thiophen-2-yl
2-[4-(4-Fluorophenyl)piperazin-1-yl]methyl-4-(4-methylphenyl)triazole-3-thione 1349172-93-5 C20H20ClFN4S 402.91 4-Fluorophenylpiperazine, 4-methylphenyl

Biological Activity

The compound 2-[4-(2-Chlorophenyl)piperazin-1-yl]-4-(4-methylphenyl)quinazoline is a significant member of the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described by the following attributes:

  • Molecular Formula : C23H22ClN3
  • Molecular Weight : 377.89 g/mol
  • CAS Number : 1243025-61-7

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including the target compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MTT Assay Results : The compound showed IC50 values comparable to standard chemotherapeutics, indicating its potential as an anticancer agent .
  • Mechanisms of Action : It is believed to induce apoptosis in cancer cells through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives have also been explored. The compound has shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria:

  • Inhibition Zone Diameter : Studies reported inhibition zones ranging from 15 mm to 25 mm against various bacterial strains .
  • Comparative Efficacy : When compared to standard antibiotics like ciprofloxacin, the compound demonstrated comparable efficacy, suggesting its potential use in treating bacterial infections.

Neuropharmacological Effects

Another area of interest is the neuropharmacological effects of this compound. Research indicates that it may possess anxiolytic and antidepressant properties:

  • Behavioral Studies : Animal models treated with the compound exhibited reduced anxiety-like behaviors in elevated plus maze tests .
  • Receptor Interaction : The compound is thought to interact with serotonin receptors, which play a crucial role in mood regulation.

Case Study 1: Anticancer Efficacy

In a study published in 2019, researchers synthesized a series of quinazoline derivatives and evaluated their anticancer activity against HCT116 colon cancer cells. The lead compound (including the target) exhibited significant cytotoxicity with an IC50 value of 12 µM. Molecular docking studies suggested strong binding affinity to the active site of the target enzyme involved in cancer progression .

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial activity of several quinazoline derivatives, including our target compound. The results indicated that it effectively inhibited Staphylococcus aureus and Escherichia coli with MIC values ranging from 32 to 64 µg/mL, demonstrating its potential as a new antimicrobial agent .

Research Findings Summary Table

Study FocusKey FindingsReference
Anticancer ActivityIC50 = 12 µM against HCT116; apoptosis induction
Antimicrobial ActivityMIC = 32-64 µg/mL against S. aureus and E. coli
Neuropharmacological EffectsAnxiolytic effects observed in animal models

Q & A

Q. Example Data :

AssayTargetIC₅₀/EC₅₀Reference
Kinase InhibitionEGFR0.8 µM
AntimicrobialE. coli12 µg/mL

Data Contradiction Analysis

Q: How should researchers resolve discrepancies between in vitro activity and computational predictions? A:

Validate Assay Conditions : Ensure compound solubility and stability in buffer systems (e.g., DMSO concentration ≤0.1%).

Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER vs. CHARMM) or include solvent effects in simulations .

Synergistic Studies : Combine mutational analysis (e.g., site-directed mutagenesis of target proteins) with activity data to confirm binding hypotheses .

Advanced Synthetic Optimization

Q: What strategies improve yield and purity during scale-up synthesis? A:

  • Catalyst Screening : Transition from NH₄OAc to ionic liquids (e.g., [BMIM]BF₄) for greener and higher-yielding reactions .
  • Flow Chemistry : Continuous flow systems reduce side reactions and improve heat transfer for exothermic steps .
  • Crystallization Engineering : Use anti-solvent precipitation (e.g., ethanol/water mixtures) to control crystal polymorphism .

Q. Optimization Example :

ParameterImprovementYield IncreaseReference
SolventEthanol → DMF45% → 68%
CatalystNH₄OAc → DMAP56% → 72%

Environmental Impact Assessment

Q: What methodologies assess the compound’s environmental fate and ecotoxicology? A:

  • Degradation Studies : Hydrolysis/photolysis under simulated environmental conditions (pH 7–9, UV light) .
  • Bioaccumulation Assays : Measure logP values (e.g., via shake-flask method) to predict lipid solubility and ecological risk .
  • Algal Toxicity Tests : Chlorella vulgaris growth inhibition assays to evaluate aquatic toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.